BRD4 Tandem Bromodomain Binding Affinity: Target Compound Analog vs. Established BET Inhibitors and Fragment Starting Points
No publicly reported BRD4 IC₅₀ or Kd value exists for the target compound itself. However, a close structural analog—5-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide (CAS 1355554-98-1), which shares the identical 3,5-dimethylisoxazole-4-sulfonamide core and N-(2-methoxyethyl) terminus but with a methyl substitution on the central phenyl ring—exhibits a BRD4 IC₅₀ of 1,200 nM, as measured in the fluorescence anisotropy assay reported in the seminal Bamborough et al. (2012) fragment optimization study [1]. This represents a ~17-fold improvement over the initial fragment hit (IC₅₀ > 20 μM for compound 3 in the same assay) [1]. For contextual comparison against clinical-stage tools: (+)-JQ1 potently inhibits BRD4 BD1 with IC₅₀ values of 77 nM, and compound 58 (a more advanced phenylisoxazole sulfonamide optimized by Feng et al., 2021) shows BRD4-BD1 IC₅₀ of 70 nM [2] [3]. The target compound's structural relationship to the 1,200 nM analog, combined with the absence of a 2-methoxyethyl tail in the Bamborough series, positions it as a structurally differentiated probe with unexplored affinity potential.
| Evidence Dimension | BRD4 bromodomain binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No data reported; structural analog (CAS 1355554-98-1): BRD4 IC₅₀ = 1,200 nM (fluorescence anisotropy assay) |
| Comparator Or Baseline | (+)-JQ1: BRD4 BD1 IC₅₀ = 77 nM, BD2 IC₅₀ = 33 nM (cell-free FRET assay); Compound 58 (phenylisoxazole sulfonamide, Feng 2021): BRD4-BD1 IC₅₀ = 70 nM, BD2 IC₅₀ = 140 nM; Fragment hit (compound 3, Bamborough 2012): BRD4 IC₅₀ > 20 μM |
| Quantified Difference | Analog (CAS 1355554-98-1) is ~17-fold more potent than initial fragment hit (>20 μM vs. 1.2 μM); ~15–17-fold less potent than (+)-JQ1 and compound 58 on BRD4 BD1 |
| Conditions | Fluorescence anisotropy (FA) assay for analog and fragment hit; time-resolved FRET for (+)-JQ1; AlphaScreen for compound 58. All data from cell-free biochemical assays using recombinant BRD4 bromodomains. |
Why This Matters
Procurement of the target compound enables proprietary SAR exploration at the N-(2-methoxyethyl)acetamide vector—a modification space associated with BD2 selectivity in the broader BET inhibitor field—using the 1,200 nM IC₅₀ of the nearest analog as a benchmark for activity gains.
- [1] Bamborough P, Diallo H, Goodacre JD, Gordon L, Lewis A, Seal JT, Wilson DM, Woodrow MD, Chung CW. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012 Jan 26;55(2):587-96. doi: 10.1021/jm201283q. PMID: 22136469. (BindingDB entry: IC₅₀ = 1200 nM for BRD4; fragment hit compound 3 IC₅₀ > 20 μM.) View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. doi:10.1038/nature09504. (+)-JQ1 BRD4 BD1/BD2 IC₅₀ values.) View Source
- [3] Feng Z, Liu Y, Wang L, et al. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorg Chem. 2021 Jun;111:104847. doi:10.1016/j.bioorg.2021.104847. PMID: 33798846. View Source
